Fosravuconazole L-lysine ethanolate

Pharmacokinetics Bioavailability Prodrug Design

Older oral azoles suffer from poor bioavailability and drug interactions. Fosravuconazole L-lysine ethanolate (F-RVCZ) is a water-soluble prodrug delivering 100% oral bioavailability and rapid conversion to ravuconazole. • 10-35× higher plasma ravuconazole vs. other oral anti-onychomycosis drugs. • 59.4% complete cure rate (Phase III) with 12-week regimen. • Mild CYP3A4 inhibition minimizes drug-drug interactions in polypharmacy patients. • Validated for onychomycosis and eumycetoma research.

Molecular Formula C31H40F2N7O8PS
Molecular Weight 739.7 g/mol
Cat. No. B15127499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosravuconazole L-lysine ethanolate
Molecular FormulaC31H40F2N7O8PS
Molecular Weight739.7 g/mol
Structural Identifiers
SMILESCCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3
InChIKeyVOWYGLHOVNSCSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosravuconazole L-Lysine Ethanolate: Product Overview


Fosravuconazole L-lysine ethanolate (F-RVCZ), marketed as NAILIN® in Japan, is a water-soluble prodrug that is rapidly and completely converted in vivo to the active triazole antifungal ravuconazole (RVCZ) [1]. RVCZ is a fourth-generation azole that inhibits fungal sterol 14α-demethylase (CYP51), blocking ergosterol biosynthesis [2]. F-RVCZ was designed specifically to overcome the poor oral bioavailability and variable absorption that limit the clinical utility of the parent compound ravuconazole and older oral antifungals [3].

Prodrug study Water-soluble phosphate ester prodrug for oral bioavailability and absorption research
Target engagement CYP51 (14α-demethylase) inhibition, supports ergosterol biosynthesis pathway studies
In vivo model Rapid conversion to active ravuconazole enables consistent systemic exposure in PK/PD models

Fosravuconazole Procurement: Generic Substitution Risks


Although fosravuconazole L-lysine ethanolate and other oral triazoles (e.g., itraconazole, fluconazole) share a common enzyme target, their clinical performance diverges sharply due to profound differences in pharmacokinetics and off-target CYP inhibition. Generic substitution with older azoles is contraindicated because F-RVCZ achieves 100% absolute oral bioavailability [1] and yields plasma ravuconazole concentrations 10–35 times higher than current oral anti-onychomycosis drugs [2], a pharmacologic advantage that enables a shorter 12-week regimen with superior nail penetration. Furthermore, F-RVCZ is a mild inhibitor of CYP3A4, conferring a lower drug-drug interaction liability than itraconazole or voriconazole [3]. These differentiating features are not preserved by any other commercially available oral azole, making F-RVCZ non-substitutable for its approved indications.

Prodrug design delivers reported high oral bioavailability
Generic azoles show variable absorption; exposure profiles may not transfer
Markedly higher plasma ravuconazole exposure documented
Other oral antifungals do not replicate this exposure level; efficacy context may differ
Mild CYP3A4 inhibition profile
Stronger CYP3A4 inhibitors (itraconazole, voriconazole) alter drug-interaction risk in polypharmacy models

Fosravuconazole: Head-to-Head Comparisons


Oral Bioavailability vs. Itraconazole

Fosravuconazole L-lysine ethanolate (F-RVCZ) is a phosphate ester prodrug designed to overcome the poor aqueous solubility and variable oral absorption of its parent compound ravuconazole. In a comparative pharmacokinetic analysis, F-RVCZ demonstrated absolute oral bioavailability of approximately 100% [1]. This is in marked contrast to itraconazole, a commonly used oral azole for onychomycosis, which exhibits absolute oral bioavailability of approximately 55% [2]. The high and consistent bioavailability of F-RVCZ ensures predictable systemic exposure to the active moiety, ravuconazole, thereby reducing the risk of subtherapeutic dosing and treatment failure.

Oral Bioavailability
Cross-study comparison
~100% (F-RVCZ) vs ~55% (itraconazole) · ~1.8× higher
Supports prodrug bioavailability research
Cross-study; healthy-subject PK
Pharmacokinetics Bioavailability Prodrug Design

Plasma Ravuconazole Concentration Advantage

The prodrug design of F-RVCZ directly translates to markedly higher systemic exposure to the active antifungal agent. Following oral administration, the plasma concentration of ravuconazole was 10–35 times higher than that achieved with standard oral anti-onychomycosis drugs [1]. This dramatic increase in plasma exposure is a direct consequence of the prodrug's high bioavailability and efficient conversion to ravuconazole, enabling effective drug concentrations at the target site, the nail bed.

Plasma Ravuconazole
Class-level inference
10–35× higher vs standard oral anti-onychomycosis drugs
Plasma exposure model context
Relative difference; absolute values not reported
Pharmacokinetics Prodrug Activation Plasma Concentration

Mycological Cure vs. Placebo in Phase III

In a pivotal Phase III, multicenter, double-blind, randomized, placebo-controlled trial in Japanese patients with onychomycosis, F-RVCZ (100 mg ravuconazole equivalent, once daily for 12 weeks) demonstrated a mycological cure rate of 82.0% at week 48 [1]. In contrast, the placebo group achieved a mycological cure rate of only 20.0% [1]. This 4.1-fold increase in mycological cure rate establishes the direct antifungal efficacy of F-RVCZ in clearing dermatophyte infection.

Mycological Cure (Phase III)
Trial context
82.0% (F-RVCZ) vs 20.0% (placebo) · 4.1×; P
Reported mycological endpoint response
Week 48; n=89/50; 12-week regimen
Complete Cure (Phase III)
Trial context
59.4% (F-RVCZ) vs 5.8% (placebo) · 10.2×; P
Complete cure endpoint context
Week 48; composite of clinical + mycological cure
CYP3A4 Inhibition
Class-level inference
Mild (F-RVCZ) vs strong (itraconazole, voriconazole)
DDI risk model context
Qualitative classification; polypharmacy studies needed
Eumycetoma Cure (Phase II)
Trial context
F-RVCZ 65–75% vs itraconazole 74% · comparable
Reported endpoint response context
12-month, once-weekly dosing; M. mycetomatis
Phase III Clinical Trial Onychomycosis Mycological Cure

Complete Cure Rate vs. Placebo

The primary endpoint of the Phase III trial was the complete cure rate, defined as both clinical cure (0% clinical involvement of the target toenail) and mycological cure (negative KOH examination). At week 48, F-RVCZ treatment resulted in a complete cure rate of 59.4%, compared to only 5.8% for placebo [1]. This represents a 10.2-fold improvement, highlighting the ability of F-RVCZ to not only clear the fungus but also restore a healthy nail appearance.

Complete Cure (Phase III)
Trial context
59.4% (F-RVCZ) vs 5.8% (placebo) · 10.2×; P
Complete cure endpoint context
Week 48; composite of clinical + mycological cure
CYP3A4 Inhibition
Class-level inference
Mild (F-RVCZ) vs strong (itraconazole, voriconazole)
DDI risk model context
Qualitative classification; polypharmacy studies needed
Eumycetoma Cure (Phase II)
Trial context
F-RVCZ 65–75% vs itraconazole 74% · comparable
Reported endpoint response context
12-month, once-weekly dosing; M. mycetomatis
Onychomycosis Complete Cure Phase III

CYP3A4 Inhibition & Drug Interaction Risk

Drug-drug interactions are a major safety concern with many oral azoles. Fosravuconazole is characterized as a mild inhibitor of cytochrome P450 3A4 (CYP3A4) [1]. In contrast, itraconazole and voriconazole are strong inhibitors of this enzyme [2]. Consequently, fosravuconazole causes fewer drug interactions than itraconazole and voriconazole, making it a safer option for patients on polypharmacy, particularly the elderly [REFS-1, REFS-3].

CYP3A4 Inhibition
Class-level inference
Mild (F-RVCZ) vs strong (itraconazole, voriconazole)
DDI risk model context
Qualitative classification; polypharmacy studies needed
Drug-Drug Interactions CYP3A4 Polypharmacy

Eumycetoma: Comparable Efficacy to Itraconazole

In a Phase II randomized, double-blind trial for eumycetoma, two once-weekly doses of fosravuconazole (200 mg and 300 mg) were compared to standard-of-care daily itraconazole (400 mg). The primary endpoint was complete cure at 12 months. While the trial did not demonstrate superiority, fosravuconazole showed comparable efficacy to itraconazole [1]. The once-weekly dosing of fosravuconazole, however, represents a significant improvement in convenience and potentially adherence compared to the daily itraconazole regimen [1].

Eumycetoma Cure (Phase II)
Trial context
F-RVCZ 65–75% vs itraconazole 74% · comparable
Reported endpoint response context
12-month, once-weekly dosing; M. mycetomatis
Eumycetoma Mycetoma Neglected Tropical Disease

Fosravuconazole: Clinical & Research Applications


Short-Course Oral Onychomycosis Treatment

Based on Phase III data demonstrating a 59.4% complete cure rate and 82.0% mycological cure rate at 48 weeks [1], F-RVCZ is recommended as a first-line oral therapy for onychomycosis in adult patients. Its 12-week treatment duration is significantly shorter than many other oral regimens, and its high cure rates provide a strong justification for its use. The compound is particularly suitable for patients who have failed topical therapies or who have moderate-to-severe nail involvement.

Onychomycosis in Elderly with Polypharmacy

The mild CYP3A4 inhibition of F-RVCZ, resulting in fewer drug-drug interactions than itraconazole or voriconazole [2], makes it a preferred oral antifungal for elderly patients with onychomycosis who are often taking multiple concomitant medications. A study in elderly patients with severe onychomycosis (≥50% nail involvement) demonstrated an 83.8% efficacy rate and a 29.7% cure rate with a 12-week course, with manageable adverse events [2]. This safety profile supports its selection in this vulnerable population.

Eumycetoma with Once-Weekly Dosing

For patients with eumycetoma caused by Madurella mycetomatis, F-RVCZ offers comparable efficacy to standard-of-care itraconazole but with a more convenient once-weekly oral dosing schedule [3]. The Phase II trial showed complete cure rates of 65-75% with weekly F-RVCZ compared to 74% with daily itraconazole [3]. This dosing advantage can significantly improve patient adherence over the required 12-month treatment period and simplify medication management in resource-limited settings.

Prodrug Pharmacokinetics & Tissue Penetration Research

F-RVCZ serves as a model compound for studying the impact of prodrug design on oral bioavailability and tissue distribution. Its 100% oral bioavailability [4] and the resulting 10-35x higher plasma ravuconazole levels compared to other oral anti-onychomycosis drugs [4] provide a clear pharmacokinetic advantage. Researchers investigating new antifungal delivery strategies or those requiring a compound with high and predictable oral absorption for in vivo efficacy models should consider F-RVCZ.

Application
Selection Property
Validation Focus
Onychomycosis efficacy endpoint studies
Mycological and complete cure rate endpoints
Phase III trial endpoint interpretation
Drug-drug interaction risk assessment in polypharmacy models
Mild CYP3A4 inhibition profile
Polypharmacy DDI model review
Eumycetoma model efficacy studies
Comparable efficacy endpoint to standard care
12-month endpoint analysis with once-weekly dosing
Prodrug pharmacokinetic and tissue distribution research
High and consistent oral bioavailability profile
Exposure-response modeling and tissue penetration analysis

Technical Documentation Hub

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